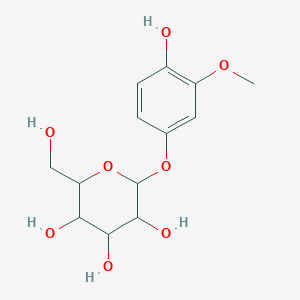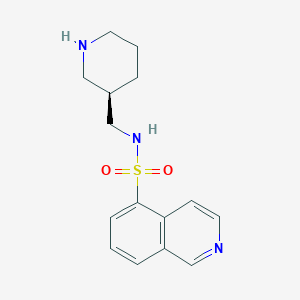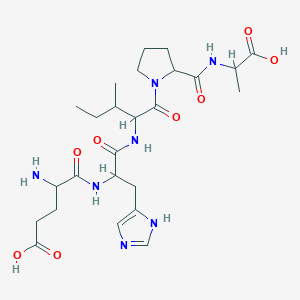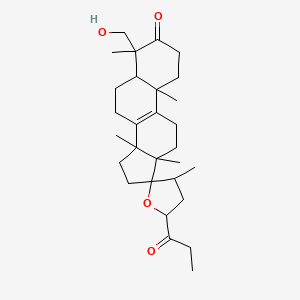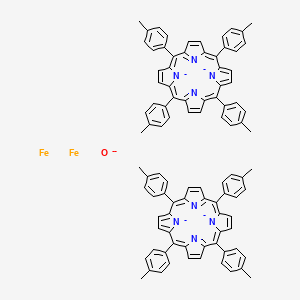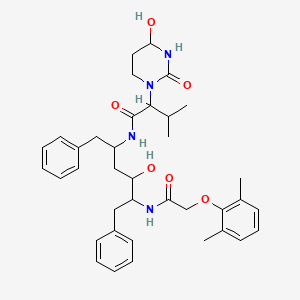![molecular formula C7H7N5O B12324530 6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12324530.png)
6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a fused pyridine and pyrimidine ring system, which contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one typically involves the cyclization of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at position 5 of the pyrimidine ring at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl . Another method involves heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in xylene, followed by the addition of a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
化学反应分析
Types of Reactions
6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: Oxidation of the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of azido groups to amino groups using hydrogen palladium or sodium dithionite.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid for oxidation of methylsulfanyl groups.
Reduction: Hydrogen palladium or sodium dithionite for reduction of azido groups.
Substitution: Various nucleophiles and electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as sulfoxides, sulfones, and substituted pyrido[2,3-d]pyrimidines .
科学研究应用
6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one has a wide range of scientific research applications:
作用机制
The mechanism of action of 6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: Inhibits phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases.
Pathways Involved: Modulates signaling pathways involved in cell proliferation, survival, and inflammation.
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Similar structure but with different functional groups at position 5.
Pyrido[2,3-d]pyrimidin-7-one: Similar structure but with different functional groups at position 7.
Pyrimidino[4,5-d][1,3]oxazine: Contains an additional fused oxazine ring.
Uniqueness
6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one is unique due to its specific functional groups and the biological activities associated with these groups. Its ability to inhibit key enzymes and modulate important signaling pathways makes it a valuable compound for scientific research and potential therapeutic applications .
属性
分子式 |
C7H7N5O |
|---|---|
分子量 |
177.16 g/mol |
IUPAC 名称 |
6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H7N5O/c8-3-1-4-5(10-2-3)11-7(9)12-6(4)13/h1-2,4H,8H2,(H2,9,12,13) |
InChI 键 |
QDHYTAJPASOLCQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC2=NC(=N)NC(=O)C21)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1(4H)-Naphthalenone, 2-(1,1-dimethylethyl)-4-[3-(1,1-dimethylethyl)-4-oxo-1(4H)-naphthalenylidene]-](/img/structure/B12324472.png)
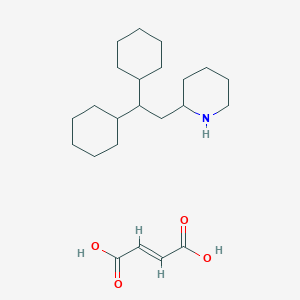
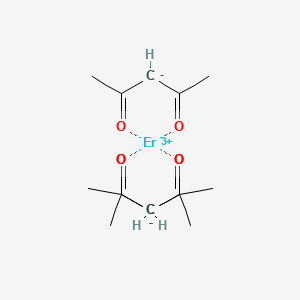
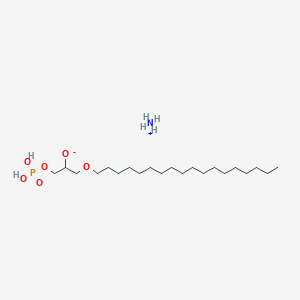
![1-Acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B12324493.png)
